molecular formula C18H15N5 B3916113 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B3916113
M. Wt: 301.3 g/mol
InChI Key: XXWOHQMGZZYIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[(p-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a p-methylphenylamino group at position 2. This scaffold is structurally related to bioactive purine analogs, making it a candidate for therapeutic applications, particularly in oncology and kinase inhibition .

Properties

IUPAC Name

N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-13-7-9-14(10-8-13)22-17-16-11-21-23(18(16)20-12-19-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWOHQMGZZYIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in regulating cell growth and proliferation.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell growth.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine primarily involves the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Position 1 Substituent Position 4 Substituent Key Features
Target Compound Phenyl p-Methylphenylamino Enhanced lipophilicity due to methyl group; potential kinase inhibition
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine Phenyl Methylamino Reduced steric bulk compared to target; lower kinase affinity
1-(4-Methylbenzyl)-4-(4-o-tolylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl Piperazinyl (4-o-tolyl) Improved solubility and CNS penetration due to piperazine
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Phenyl Hybrid structure with dual heterocyclic systems; enhanced DNA intercalation
6-Chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl Chloro and dimethylphenylamino Electron-withdrawing Cl improves metabolic stability

Key Observations :

  • Hybrid Systems: Fusion with thieno[3,2-d]pyrimidine (as in ) introduces planar aromatic systems, favoring intercalation into DNA or RNA .
  • Piperazine Derivatives : Piperazinyl substitutions (e.g., ) improve water solubility and enable interactions with charged residues in kinases like FLT3 .

Key Findings :

  • Antitumor Efficacy : The target compound’s analog (8b) shows moderate activity against breast cancer (MCF-7) with an IC₅₀ of 28.157 µg/mL, comparable to clinically used kinase inhibitors .
  • Kinase Selectivity: Hydrazino derivatives () exhibit sub-µM activity against FLT3 kinase, suggesting that amino group modifications significantly impact potency .
  • Microtubule Targeting : 1-NMPP1 () demonstrates microtubule-independent mitotic arrest, a unique mechanism among pyrazolo[3,4-d]pyrimidines .

Key Insights :

  • Synthetic Flexibility : The Vilsmeier–Haack reagent (used in ) enables efficient cyclization for fused heterocycles, yielding high-purity products (>82%) .
  • LogP Trends : Methyl and trifluoromethyl groups () reduce LogP compared to aromatic substituents, improving bioavailability .
  • Spectroscopic Signatures : Methyl groups in the target compound produce distinct signals at δ 2.39 ppm (¹H NMR) and δ 20.02 ppm (¹³C NMR), aiding structural confirmation .

Biological Activity

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and other kinases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step reactions starting from appropriate hydrazines and carbonyl compounds. For instance, one method involves the reaction of 4-methylphenylhydrazine with a suitable pyrimidine derivative under acidic conditions to yield the target compound.

Antitumor Activity

This compound derivatives have been evaluated for their antitumor properties against various cancer cell lines. Research indicates that these compounds exhibit significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A-549) cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-78.21EGFR-TK inhibition
12bA-54919.56Apoptosis induction

The most potent derivatives showed IC50 values in the low micromolar range, indicating strong activity against these cancer types. The mechanism of action involves the inhibition of EGFR kinase activity, which is crucial for cancer cell proliferation and survival .

The primary mechanism through which this compound exerts its effects is through competitive inhibition of ATP binding to the EGFR kinase domain. Molecular docking studies have revealed that these compounds can form hydrogen bonds with critical residues in the ATP-binding pocket of EGFR, thereby blocking its activity .

Flow cytometry analyses have further demonstrated that certain derivatives induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound class:

  • Study on EGFR Inhibition : A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their inhibitory effects on EGFR. Compound 12b was noted for its exceptional potency with an IC50 value as low as 0.016 µM against wild-type EGFR and also showed activity against the mutant T790M variant .
  • Cytotoxicity Assessment : In another investigation, derivatives were screened for cytotoxicity using MTT assays on MCF-7 and A-549 cell lines. Compounds exhibited dose-dependent responses with significant inhibition observed at higher concentrations .

Q & A

(Basic) What are the optimal synthetic routes for preparing 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux to generate the pyrazolo[3,4-d]pyrimidine scaffold .
  • Substituent introduction : Subsequent coupling of the scaffold with p-methylphenylamine via nucleophilic aromatic substitution. Polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like triethylamine are critical for high yields .
  • Optimization : Reaction temperatures (80–120°C) and prolonged reflux (8–12 hours) improve regioselectivity and purity .

(Basic) Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish regioisomers .

(Advanced) How can researchers address low yields during the final coupling step?

Methodological Answer:

  • Solvent optimization : Switch from ethanol to DMF or acetonitrile to enhance solubility of aromatic amines .
  • Catalyst selection : Use Pd(OAc)₂ or CuI for Buchwald-Hartwig amination, improving coupling efficiency .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/acetonitrile mixtures enhances purity .

(Basic) What are the primary biological targets of this compound?

Methodological Answer:

  • Kinase inhibition : Structural analogs show affinity for tyrosine kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • COX-2 inhibition : The p-methylphenyl group enhances selectivity for cyclooxygenase-2 over COX-1 in anti-inflammatory assays .
  • Antitumor activity : In vitro studies report IC₅₀ values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines .

(Advanced) How do structural modifications (e.g., halogenation) impact biological activity?

Methodological Answer:

  • Electron-withdrawing groups (Cl, F) : Improve kinase binding affinity by 2–5-fold due to enhanced hydrogen bonding with active-site residues .
  • Steric effects : Bulky substituents (e.g., cyclohexyl) reduce COX-2 inhibition by ~40%, highlighting the importance of planar aromatic systems .
  • Methoxy groups : Increase metabolic stability (t₁/₂ > 6 hours in microsomal assays) but may reduce solubility .

(Advanced) How can contradictory data on target selectivity be resolved?

Methodological Answer:

  • Orthogonal assays : Compare results from kinase profiling panels (e.g., Eurofins KinaseScan) and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding poses and identify off-target interactions (e.g., unintended PDE inhibition) .
  • Dose-response validation : Repeat experiments with purified enzyme isoforms to rule out assay-specific artifacts .

(Basic) What are key stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the pyrimidine ring .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amino group .
  • Solvent choice : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent ring-opening reactions .

(Advanced) What parameters are critical for in vivo pharmacokinetic studies?

Methodological Answer:

  • Bioavailability : Formulate with PEG-400 or cyclodextrins to enhance solubility (>1 mg/mL) for oral administration .
  • Metabolite profiling : Use LC-MS/MS to identify major Phase I metabolites (e.g., N-demethylation, hydroxylation) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in rodent models at doses ≥50 mg/kg .

(Basic) How can computational modeling guide SAR studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding modes with EGFR (PDB: 1M17) and optimize substituent positioning .
  • QSAR models : Apply MOE or Schrödinger QikProp to correlate logP values (<3.5) with cellular permeability .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration (low) and CYP450 inhibition risks .

(Advanced) What strategies improve regioselectivity in pyrazolo[3,4-d]pyrimidine derivatization?

Methodological Answer:

  • Directing groups : Install electron-donating groups (e.g., –OCH₃) at the 1-position to steer electrophilic substitution to the 4-position .
  • Microwave-assisted synthesis : Reduce reaction times (2–4 hours vs. 12 hours) and minimize side-product formation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during multi-step syntheses to prevent unwanted cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.